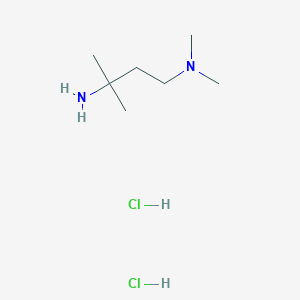

N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride” is a chemical compound with the CAS Number: 1956306-39-0 . It has a molecular weight of 203.15 and is typically found in a white to yellow solid form .

Synthesis Analysis

The synthesis of “N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride” can be achieved through the reaction of 1,3-butanediamine with a methylating agent such as chloromethane and methyl chloroacetate .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H18N2.2ClH/c1-7(2,8)5-6-9(3)4;;/h5-6,8H2,1-4H3;2*1H . This indicates that the compound has a linear formula of C7H19ClN2 .Physical And Chemical Properties Analysis

“N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride” is a white to yellow solid . It has a molecular weight of 203.15 and a linear formula of C7H19ClN2 .Scientific Research Applications

Liquid-Liquid Separation Technologies

Research on membranes based on poly[(1-trimethylsilyl)-1-propyne] showcases advancements in liquid-liquid separation technologies. Such membranes are designed for pervaporation recovery of organic products from fermentation broths, including bioethanol and biobutanol, and nanofiltration separation of organics. The study highlights the influence of synthesis conditions, molecular-mass characteristics, and chain microstructure on membrane properties, demonstrating good chemical resistance in separation processes (Volkov, Volkov, & Khotimskiǐ, 2009).

Coordination Chemistry and Biological Properties

A review focusing on 1-(acyl/aroyl)-3-(substituted) thioureas explores their chemistry, structure, and potential applications, especially as ligands in coordination chemistry. It discusses how nitrogen substituents affect intra- and intermolecular hydrogen-bonding interactions and their role in coordination properties. This review also introduces novel applications of transition metal complexes bearing these compounds, underscoring their interdisciplinary approach combining chemical versatility with biological applications (Saeed, Flörke, & Erben, 2014).

Nitrosamines and Water Technology

A paper on nitrosamines, specifically N-nitrosodimethylamine (NDMA), reviews their occurrence in drinking and wastewater technologies, their formation mechanisms, and attempts to remove them from water. This research is critical due to the higher health risks associated with nitrosamines compared to chlorinated disinfection by-products in water. The paper provides a comprehensive overview of nitrosamines' impact on water technology and public health, offering insights into formation and remediation strategies (Nawrocki & Andrzejewski, 2011).

Psychoactive Drug Synthesis Detection

Research on the analytical profiling of psychoactive tryptamine-based drugs, focusing on detection using mass spectrometry, addresses the challenges in identifying drugs and by-products from synthetic procedures. This review is pertinent for clinical, pharmaceutical, forensic, and public-health communities, highlighting the need for comprehensive pharmaco-toxicological and analytical data on psychoactive substances (Martins et al., 2010).

N-Nitrosodimethylamine (NDMA) in Water and Wastewater

A review summarizes findings related to NDMA in water and wastewater, focusing on its removal and the identification of its precursors. NDMA precursors are primarily anthropogenic, with wastewater discharges being a major source. The review discusses NDMA formation control and remediation strategies, emphasizing the importance of understanding and addressing NDMA formation and mitigation in the context of water treatment and potable reuse applications (Sgroi et al., 2018).

Safety and Hazards

While specific safety and hazard information for “N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride” is not available in the search results, it’s important to handle all chemical compounds with care and appropriate safety measures. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name |

1-N,1-N,3-trimethylbutane-1,3-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2.2ClH/c1-7(2,8)5-6-9(3)4;;/h5-6,8H2,1-4H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCYGUSDBOYQEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN(C)C)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride | |

CAS RN |

1956306-39-0 |

Source

|

| Record name | N1,N1,3-trimethylbutane-1,3-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,9S,13S,14R)-17-[(2S,5S)-5-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methoxy]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/no-structure.png)

![6-(4-Ethoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2579359.png)

![2-[(4-Fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2579367.png)

![2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2579372.png)